Sparfloxacin

Beschreibung

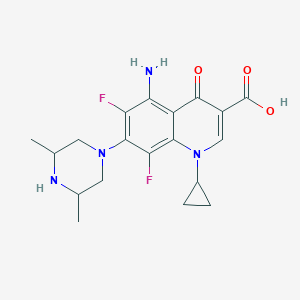

Structure

3D Structure

Eigenschaften

IUPAC Name |

5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxoquinoline-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H22F2N4O3/c1-8-5-24(6-9(2)23-8)17-13(20)15(22)12-16(14(17)21)25(10-3-4-10)7-11(18(12)26)19(27)28/h7-10,23H,3-6,22H2,1-2H3,(H,27,28)/t8-,9+ | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DZZWHBIBMUVIIW-DTORHVGOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CN(CC(N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CN(C[C@@H](N1)C)C2=C(C(=C3C(=C2F)N(C=C(C3=O)C(=O)O)C4CC4)N)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H22F2N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9023590 | |

| Record name | Sparfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

392.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Sparfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Practically insoluble, 1.13e-01 g/L | |

| Record name | Sparfloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sparfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

110871-86-8 | |

| Record name | Sparfloxacin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=110871-86-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Sparfloxacin [USAN:INN:BAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0110871868 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Sparfloxacin | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB01208 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Sparfloxacin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9023590 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-1,4-dihydroquinoline-3-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SPARFLOXACIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Q90AGA787L | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Sparfloxacin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0015339 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

Sparfloxacin: A Deep Dive into its Discovery and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin is a synthetic broad-spectrum fluoroquinolone antibiotic that was first patented in 1985 and approved for medical use in 1993.[1] It exhibits potent activity against a wide range of Gram-positive and Gram-negative bacteria. The bactericidal action of this compound stems from its ability to inhibit bacterial DNA gyrase and topoisomerase IV, essential enzymes involved in DNA replication, transcription, repair, and recombination. This technical guide provides a comprehensive overview of the discovery and, in particular, the detailed synthesis pathways of this compound, complete with experimental protocols, quantitative data, and visual diagrams to aid in understanding the complex chemical processes involved.

Discovery and Development

The development of this compound was a result of extensive research into the structure-activity relationships of quinolone antibacterial agents. The seminal work by Miyamoto et al. (1990) published in the Journal of Medicinal Chemistry detailed the synthesis and evaluation of a series of 5-substituted 6,8-difluoroquinolones. Their research identified that a 5-amino group combined with a 7-(cis-3,5-dimethyl-1-piperazinyl) substituent on the quinolone core conferred superior antibacterial properties, leading to the discovery of this compound (originally designated AT-4140).[1] This compound demonstrated superior in vitro and in vivo potency compared to the then-standard ciprofloxacin, marking a significant advancement in the field.[1]

Synthesis Pathways

Two primary synthetic routes for this compound have been prominently described in the scientific literature. The first is a more traditional pathway commencing from ethyl pentafluorobenzoylacetate, while a newer, more streamlined process begins with 2,3,4,5-tetrafluorobenzoic acid.

Pathway 1: From Ethyl Pentafluorobenzoylacetate

This pathway, detailed in early publications, involves a multi-step process to construct the quinolone core and subsequently introduce the necessary functional groups.

Experimental Protocols for Pathway 1:

A radiolabeled synthesis following this general pathway reported an average yield of 41.5%.[2]

-

Step 1: Formation of Ethyl 2-(pentafluorobenzoyl)-3-(cyclopropylamino)acrylate.

-

Methodology: Ethyl pentafluorobenzoylacetate is reacted with triethyl orthoformate in acetic anhydride, followed by treatment with cyclopropylamine.

-

-

Step 2: Cyclization to form the Quinolone Core.

-

Methodology: The resulting enamine is cyclized in the presence of a base such as sodium hydride (NaH) or potassium carbonate (K₂CO₃) to yield the ethyl quinolonecarboxylate.

-

-

Step 3: Introduction of the 5-Amino Precursor.

-

Methodology: The tetrafluoroquinolone intermediate is reacted with benzylamine to substitute the fluorine at the 5-position.

-

-

Step 4: Deprotection to the 5-Amino Group.

-

Methodology: The benzyl group is removed by catalytic hydrogenation over a palladium on carbon (Pd/C) catalyst.

-

-

Step 5: Hydrolysis of the Ester.

-

Methodology: The ethyl ester is hydrolyzed to the corresponding carboxylic acid using a strong acid such as sulfuric acid.

-

-

Step 6: Condensation with cis-2,6-Dimethylpiperazine.

-

Methodology: The final step involves the condensation of the 5-amino-quinolone carboxylic acid with cis-2,6-dimethylpiperazine to yield this compound.

-

Pathway 2: A More Recent Approach from 2,3,4,5-Tetrafluorobenzoic Acid

A newer, more efficient synthesis has been developed, starting from 2,3,4,5-tetrafluorobenzoic acid. This process is reported to have a total yield of 34.2% and involves fewer steps than the traditional pathway.[3][4]

Experimental Protocols for Pathway 2:

-

Step 1: Nitration and Acyl Chlorination.

-

Methodology: 2,3,4,5-Tetrafluorobenzoic acid is first nitrated to introduce a nitro group at the 6-position and then converted to its acyl chloride.

-

-

Step 2: Coupling with Ethyl 3-(dimethylamino)acrylate.

-

Methodology: The acyl chloride is reacted with ethyl 3-(dimethylamino)acrylate.

-

-

Step 3: Cyclopropylamine Displacement.

-

Methodology: The dimethylamino group is displaced by cyclopropylamine.

-

-

Step 4: Cyclization.

-

Methodology: The resulting intermediate undergoes intramolecular cyclization to form the nitro-quinolone core.

-

-

Step 5: Reduction of the Nitro Group.

-

Methodology: The nitro group is reduced to an amino group.

-

-

Step 6: Hydrolysis.

-

Methodology: The ethyl ester is hydrolyzed to the carboxylic acid.

-

-

Step 7: Condensation with cis-2,6-Dimethylpiperazine.

-

Methodology: The final condensation step with cis-2,6-dimethylpiperazine yields this compound.

-

Quantitative Data

While detailed step-by-step yields are not consistently available across all literature, the overall yields for the two primary synthesis pathways provide a basis for comparison.

| Synthesis Pathway | Starting Material | Overall Yield (%) | Reference |

| Pathway 1 (Radiolabeled) | Ethyl pentafluorobenzoylacetate | 41.5 | [2] |

| Pathway 2 | 2,3,4,5-Tetrafluorobenzoic acid | 34.2 | [3][4] |

Table 1: Comparison of Overall Yields for this compound Synthesis Pathways.

Spectroscopic data for the final product, this compound, and some of its metal complexes have been reported, confirming its structure.

| Spectroscopic Data | Key Observations |

| ¹H NMR | Peaks corresponding to the N-cyclopropyl ring protons are observed at approximately 0.53 ppm and 0.28 ppm. Piperazinyl protons appear around 3.56 ppm and 3.31 ppm.[5] |

| IR | Characteristic absorption bands confirm the presence of functional groups within the this compound molecule.[5] |

| UV-Vis | Spectroscopic methods have been developed for the determination of this compound, with specific absorption maxima identified.[4] |

Table 2: Spectroscopic Data for this compound.

Conclusion

The discovery of this compound was a significant milestone in the development of fluoroquinolone antibiotics. Its synthesis, achievable through multiple pathways, showcases elegant chemical strategies for the construction of complex heterocyclic molecules. The newer synthesis route starting from 2,3,4,5-tetrafluorobenzoic acid appears to be more efficient in terms of the number of steps. This technical guide provides a foundational understanding for researchers and professionals in the field of drug development, offering insights into the chemical history and creation of this potent antibacterial agent. Further research into optimizing these synthetic routes could lead to more cost-effective and environmentally friendly production methods.

References

- 1. Synthesis and structure-activity relationships of 5-substituted 6,8-difluoroquinolones, including this compound, a new quinolone antibacterial agent with improved potency - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Synthesis of [carbonyl-14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Study on new process of synthesizing this compound | Semantic Scholar [semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

Sparfloxacin: A Comprehensive Technical Guide

An In-depth Analysis of its Chemical Identity, Properties, and Biological Activity for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the fluoroquinolone antibiotic, sparfloxacin. It covers its chemical nomenclature, physicochemical and pharmacokinetic properties, and its mechanism of action. The guide also includes detailed experimental protocols for its synthesis and for assays determining its inhibitory activity against bacterial DNA gyrase and topoisomerase IV.

Chemical Identity

IUPAC Name: 5-Amino-1-cyclopropyl-7-[(3R,5S)-3,5-dimethylpiperazin-1-yl]-6,8-difluoro-4-oxo-quinoline-3-carboxylic acid[1].

Synonyms: this compound has been known by several names in research and commercial contexts. These include:

Physicochemical Properties

This compound is a yellow crystalline powder.[4] A summary of its key physicochemical properties is presented in the table below.

| Property | Value | Reference |

| Molecular Formula | C₁₉H₂₂F₂N₄O₃ | [2] |

| Molecular Weight | 392.40 g/mol | [2] |

| Melting Point | 266-269 °C | [5] |

| Water Solubility | 0.11 g/100 mL | [5] |

| Solubility in DMSO | 9 mg/mL (22.93 mM) | [6] |

| Protein Binding | 37-45% | [1] |

Pharmacokinetic Properties

This compound exhibits favorable pharmacokinetic characteristics, including good oral bioavailability and a long elimination half-life, which allows for once-daily dosing.

| Parameter | Value | Reference |

| Bioavailability | 92% | |

| Time to Peak Plasma Concentration (Tmax) | 3-6 hours | |

| Elimination Half-life (t½) | 16-30 hours | [1] |

| Metabolism | Hepatic glucuronidation | [1] |

| Excretion | 50% Fecal, 50% Renal | [1] |

Mechanism of Action

This compound is a bactericidal agent that functions by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. By inhibiting these enzymes, this compound disrupts essential cellular processes, leading to bacterial cell death. For many gram-negative bacteria, DNA gyrase is the primary target, while topoisomerase IV is the main target for many gram-positive bacteria.[1]

Experimental Protocols

Synthesis of this compound

The following is a general procedure for the synthesis of this compound, based on reported methods.

Materials:

-

Ethyl pentafluorobenzoylacetate

-

Ethyl orthoformate

-

Cyclopropylamine

-

Potassium tert-butoxide

-

Benzylamine

-

Palladium on carbon (Pd/C)

-

cis-2,6-dimethylpiperazine

-

Appropriate solvents (e.g., ethanol, diethyl ether)

Procedure:

-

Formation of the Quinolone Intermediate:

-

React ethyl pentafluorobenzoylacetate with ethyl orthoformate.

-

The resulting product is then reacted with cyclopropylamine.

-

Cyclization is achieved using potassium tert-butoxide to yield the quinolone intermediate.

-

-

Introduction of the Amino Group:

-

The quinolone intermediate is reacted with benzylamine.

-

The benzyl group is subsequently removed by catalytic hydrogenolysis using Pd/C to yield the amino derivative.

-

-

Final Condensation:

-

The amino derivative is condensed with cis-2,6-dimethylpiperazine to produce this compound.

-

DNA Gyrase Inhibition Assay

This protocol is a general method for assessing the inhibition of DNA gyrase by this compound.

Materials:

-

Purified DNA gyrase

-

Relaxed pBR322 DNA (substrate)

-

ATP

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, DTT, spermidine)

-

This compound solutions of varying concentrations

-

Agarose gel electrophoresis equipment

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, relaxed pBR322 DNA, and the desired concentration of this compound.

-

Add purified DNA gyrase to the mixture.

-

Initiate the reaction by adding ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30-60 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a solution containing SDS and EDTA.

-

-

Analysis:

-

Analyze the DNA products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the DNA bands under UV light. The conversion of relaxed DNA to supercoiled DNA indicates enzyme activity, and the inhibition of this process is a measure of this compound's inhibitory effect.

-

Topoisomerase IV Inhibition Assay

This protocol outlines a general method for determining the inhibitory activity of this compound against topoisomerase IV.

Materials:

-

Purified topoisomerase IV

-

Kinetoplast DNA (kDNA) (catenated substrate)

-

ATP

-

Assay buffer (e.g., Tris-HCl, KCl, MgCl₂, glutamic acid)

-

This compound solutions of varying concentrations

-

Agarose gel electrophoresis equipment

-

Ethidium bromide or other DNA stain

Procedure:

-

Reaction Setup:

-

In a microcentrifuge tube, combine the assay buffer, kDNA, and the desired concentration of this compound.

-

Add purified topoisomerase IV to the mixture.

-

Start the reaction by adding ATP.

-

-

Incubation:

-

Incubate the reaction mixture at 37°C for a specified time (e.g., 30 minutes).

-

-

Reaction Termination:

-

Stop the reaction by adding a solution containing SDS and EDTA.

-

-

Analysis:

-

Separate the DNA products by agarose gel electrophoresis.

-

Stain the gel with ethidium bromide and visualize the bands. The decatenation of kDNA into minicircles indicates enzyme activity, and the inhibition of this process demonstrates the inhibitory effect of this compound.

-

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Synthesis of [carbonyl-14C]this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Methods to Assay Inhibitors of DNA Gyrase and Topoisomerase IV Activities | Springer Nature Experiments [experiments.springernature.com]

- 4. inspiralis.com [inspiralis.com]

- 5. Fluoroquinolone-Gyrase-DNA Complexes: TWO MODES OF DRUG BINDING - PMC [pmc.ncbi.nlm.nih.gov]

- 6. CN1333207A - this compound salt and synthesis method and use thereof - Google Patents [patents.google.com]

Sparfloxacin: A Comprehensive Pharmacokinetic and Pharmacodynamic Profile

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the pharmacokinetic and pharmacodynamic properties of sparfloxacin, a fluoroquinolone antibiotic. The information presented herein is intended to serve as a comprehensive resource for researchers, scientists, and professionals involved in drug development and antimicrobial research. This compound exhibits a broad spectrum of activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] Its pharmacokinetic profile is characterized by good oral absorption and extensive tissue penetration, allowing for effective concentrations at the site of infection.[1][2]

Pharmacokinetic Profile

The pharmacokinetic properties of this compound have been extensively studied, revealing a profile that supports once-daily dosing.[1][2] Key parameters are summarized below, providing a quantitative overview of the drug's absorption, distribution, metabolism, and excretion.

Absorption

This compound is well-absorbed after oral administration, with an absolute bioavailability of approximately 92%.[4] Peak plasma concentrations (Cmax) are typically reached within 3 to 6 hours.[1][2][5] The intake of food does not significantly affect the absorption and pharmacokinetics of this compound.[1][2] However, the concomitant administration of antacids containing aluminum or magnesium hydroxide can reduce its oral bioavailability by as much as 25% to 50%.[1][4]

Distribution

This compound is weakly bound to plasma proteins, with a binding rate of approximately 37-45%.[1][3] It exhibits excellent tissue distribution, with concentrations in many tissues and inflammatory fluids being similar to or higher than concurrent plasma concentrations.[1][2][3] The drug penetrates well into skin and respiratory and sinus tissues.[3] However, its distribution into the cerebrospinal fluid is limited.[1][2]

Metabolism

The primary metabolic pathway for this compound is glucuronidation.[1][2][4] Importantly, its metabolism does not involve or interfere with the cytochrome P450 enzyme system, suggesting a lower potential for drug-drug interactions with compounds metabolized by these enzymes.[2][4]

Excretion

This compound is eliminated from the body through both renal and fecal routes, with each accounting for approximately 50% of excretion.[3][6] The elimination half-life is long, ranging from 15 to 20 hours, which supports a once-daily dosing regimen.[1][2] The urinary excretion of the unchanged drug accounts for about 10-14% of the administered dose.[1][2] Biliary excretion of this compound and its glucuronide has also been reported.[5]

Table 1: Summary of this compound Pharmacokinetic Parameters

| Parameter | Value | Reference |

| Absorption | ||

| Bioavailability | ~92% | [4] |

| Tmax (Time to Peak Plasma Concentration) | 3 - 6 hours | [1][2][5] |

| Effect of Food | Not significant | [1][2] |

| Distribution | ||

| Protein Binding | 37% - 45% | [1][3] |

| Tissue Penetration | Excellent in most tissues and inflammatory fluids | [1][3] |

| Metabolism | ||

| Primary Pathway | Glucuronidation | [1][2][4] |

| Cytochrome P450 Interaction | No significant interaction | [2][4] |

| Excretion | ||

| Elimination Half-life (t1/2) | 15 - 20 hours | [1][2] |

| Routes of Elimination | Renal and Fecal (~50% each) | [3][6] |

| Urinary Excretion (unchanged) | 10% - 14% of dose | [1][2] |

Table 2: Dose-Dependent Pharmacokinetic Parameters of this compound After Single Oral Administration

| Dose | Cmax (ng/mL) | tmax (hours) | Elimination Half-life (hours) |

| 200 mg | 705 ± 158 | 4 - 5 | 18 - 21 |

| 400 mg | 1200 - 1600 | 3 - 6 | 16 - 22 |

| 600 mg | ~1600 - 1800 | 4 - 5 | 18 - 21 |

| 800 mg | 1966 ± 620 | 4 - 5 | 18 - 21 |

| Data compiled from multiple sources.[5][7][8] |

Pharmacodynamic Profile

This compound's potent bactericidal activity is attributed to its mechanism of action, which is characteristic of the fluoroquinolone class of antibiotics.[3][4]

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase and topoisomerase IV.[3][4][9] In Gram-negative bacteria, the primary target is DNA gyrase, while in Gram-positive bacteria, it is topoisomerase IV.[3][9] By inhibiting these enzymes, this compound prevents the replication, transcription, repair, and recombination of bacterial DNA, ultimately leading to cell death.[4][9]

References

- 1. Clinical pharmacokinetics of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. clinical-pharmacokinetics-of-sparfloxacin - Ask this paper | Bohrium [bohrium.com]

- 3. This compound - Wikipedia [en.wikipedia.org]

- 4. go.drugbank.com [go.drugbank.com]

- 5. Pharmacokinetics of this compound in healthy volunteers and patients: a review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. m.youtube.com [m.youtube.com]

- 7. Pharmacokinetics of this compound in humans after single oral administration at doses of 200, 400, 600, and 800 mg - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Pharmacokinetics and inflammatory fluid penetration of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. What is the mechanism of this compound? [synapse.patsnap.com]

Sparfloxacin's In Vitro Activity: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Sparfloxacin is a synthetic broad-spectrum antimicrobial agent belonging to the fluoroquinolone class. Known for its potent activity against a wide range of Gram-positive and Gram-negative bacteria, as well as anaerobic and atypical pathogens, this compound has been a subject of significant research in the field of infectious diseases. This technical guide provides an in-depth overview of the in vitro activity spectrum of this compound, detailing its efficacy through quantitative data, experimental protocols, and visual representations of its mechanism of action and testing workflows.

Mechanism of Action

This compound exerts its bactericidal effect by inhibiting two essential bacterial enzymes: DNA gyrase (topoisomerase II) and topoisomerase IV.[1][2][3] These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination.[2][3]

-

In Gram-negative bacteria , the primary target for this compound is DNA gyrase. This enzyme is responsible for introducing negative supercoils into the bacterial DNA, a process vital for DNA replication and transcription.[4][5]

-

In Gram-positive bacteria , this compound primarily targets topoisomerase IV. This enzyme plays a critical role in the decatenation of daughter chromosomes following DNA replication, allowing for their segregation into daughter cells.[4][5]

By inhibiting these enzymes, this compound leads to the accumulation of double-stranded breaks in the bacterial chromosome, ultimately resulting in cell death.[4]

In Vitro Activity Spectrum

The in vitro potency of this compound has been extensively evaluated against a diverse array of clinically significant bacteria. The following tables summarize the minimum inhibitory concentration (MIC) values, which represent the lowest concentration of the antibiotic that prevents visible growth of a microorganism. The data is presented as MIC50 (the concentration required to inhibit 50% of the isolates) and MIC90 (the concentration required to inhibit 90% of the isolates).

Gram-Positive Aerobes

This compound demonstrates excellent activity against many Gram-positive aerobes, including methicillin-susceptible and methicillin-resistant staphylococci, as well as various streptococcal species.[6][7][8]

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Staphylococcus aureus (Methicillin-susceptible) | - | - | - | 0.12 | [8] |

| Staphylococcus aureus (Methicillin-resistant) | 234 | - | - | 0.125-0.25 | [6] |

| Coagulase-negative staphylococci | 234 | - | - | 0.125-0.25 | [6] |

| Streptococcus pneumoniae | 2666 | - | - | 0.5 | [7] |

| Streptococcus pneumoniae (Penicillin-resistant) | - | - | - | 0.5 | [8] |

| Streptococcus pyogenes | 234 | - | - | 1 | [6] |

| Enterococcus faecalis | 234 | - | - | 1 | [6] |

| Corynebacterium jeikeium | 234 | 0.06-0.25 | - | - | [6] |

Gram-Negative Aerobes

This compound is also active against a wide range of Gram-negative aerobes, including members of the Enterobacteriaceae family and other common pathogens.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Haemophilus influenzae | >99% susceptible | - | - | ≤0.06 | [7] |

| Moraxella catarrhalis | >99% susceptible | - | - | - | [7] |

| Klebsiella spp. | - | - | - | 0.12 | [8] |

| Enterobacteriaceae (Nalidixic acid-susceptible) | 730 | - | ≤0.25 | ≤0.25 | [9] |

| Enterobacteriaceae (Nalidixic acid-resistant) | 730 | - | ≥4.0 | ≥4.0 | [9] |

| Pseudomonas aeruginosa | 730 | - | - | 4.0 | [9] |

Anaerobic Bacteria

The activity of this compound extends to various anaerobic bacteria, which are often challenging to treat.

| Organism | No. of Isolates | MIC Range (µg/mL) | MIC50 (µg/mL) | MIC90 (µg/mL) | Reference(s) |

| Bacteroides fragilis group | - | - | 2-4 | - | [10] |

| Peptostreptococcus anaerobius | - | - | - | 0.5 | [11] |

| Peptostreptococcus micros | - | - | - | 0.5 | [11] |

| Porphyromonas asaccharolytica | - | - | - | 0.5 | [11] |

Experimental Protocols

The determination of in vitro activity of this compound is primarily conducted using standardized methods such as agar dilution and broth microdilution, following guidelines from bodies like the Clinical and Laboratory Standards Institute (CLSI).

Agar Dilution Method

This method involves the incorporation of the antimicrobial agent into an agar medium, upon which the bacterial isolates are inoculated.

Methodology:

-

Preparation of this compound Stock Solution: A stock solution of this compound is prepared in a suitable solvent and sterilized by filtration.

-

Preparation of Agar Plates: Serial twofold dilutions of the this compound stock solution are added to molten Mueller-Hinton agar at 45-50°C. The agar is then poured into petri dishes and allowed to solidify. A control plate with no antibiotic is also prepared.

-

Inoculum Preparation: Bacterial isolates are grown overnight on an appropriate agar medium. A few colonies are then suspended in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 108 CFU/mL).

-

Inoculation: The standardized bacterial suspension is applied to the surface of the this compound-containing agar plates using a multipoint inoculator.

-

Incubation: Plates are incubated at 35-37°C for 16-20 hours under appropriate atmospheric conditions (e.g., ambient air for aerobes, anaerobic conditions for anaerobes).

-

Determination of MIC: The MIC is recorded as the lowest concentration of this compound that completely inhibits visible bacterial growth.

Broth Microdilution Method

This method determines the MIC in a liquid medium using microtiter plates.

Methodology:

-

Preparation of this compound Dilutions: Serial twofold dilutions of this compound are prepared in cation-adjusted Mueller-Hinton broth in the wells of a 96-well microtiter plate.

-

Inoculum Preparation: A bacterial suspension is prepared as described for the agar dilution method and then further diluted to achieve a final concentration of approximately 5 x 105 CFU/mL in each well.

-

Inoculation: The standardized inoculum is added to each well of the microtiter plate. Control wells (growth control without antibiotic and sterility control without inoculum) are included.

-

Incubation: The microtiter plates are incubated at 35-37°C for 16-20 hours.

-

Determination of MIC: The MIC is determined as the lowest concentration of this compound in which there is no visible turbidity (bacterial growth).

References

- 1. researchgate.net [researchgate.net]

- 2. go.drugbank.com [go.drugbank.com]

- 3. iacld.com [iacld.com]

- 4. What is the mechanism of this compound? [synapse.patsnap.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro activity of this compound and six reference antibiotics against gram-positive bacteria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Comparative in vitro assessment of this compound activity and spectrum using results from over 14,000 pathogens isolated at 190 medical centers in the USA. SPAR Study Group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. In vitro evaluation of this compound activity and spectrum against 24,940 pathogens isolated in the United States and Canada, the final analysis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Patterns of susceptibility to fluoroquinolones among anaerobic bacterial isolates in the United States - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Sparfloxacin's Dual Assault on Bacterial DNA Replication: A Technical Guide to Topoisomerase II and IV Inhibition

For Immediate Release

[City, State] – [Date] – This technical guide provides an in-depth analysis of the mechanism of action of sparfloxacin, a fluoroquinolone antibiotic, focusing on its interaction with its primary bacterial targets: DNA gyrase (topoisomerase II) and topoisomerase IV. This document is intended for researchers, scientists, and drug development professionals engaged in the study of antibacterial agents and the mechanisms of drug resistance.

Executive Summary

This compound exerts its bactericidal effects by inhibiting the essential bacterial enzymes DNA gyrase and topoisomerase IV.[1][2] These type II topoisomerases are critical for managing DNA topology during replication, transcription, and repair.[1] this compound, like other quinolones, traps the enzyme-DNA complex in a state where the DNA is cleaved, leading to the accumulation of double-strand breaks and subsequent cell death.[1][3] The preference for inhibiting either DNA gyrase or topoisomerase IV can vary depending on the bacterial species, with DNA gyrase often being the primary target in Gram-negative bacteria and topoisomerase IV in many Gram-positive bacteria.[1][4] However, the specific chemical structure of the quinolone can also influence this target preference.[5]

Mechanism of Action: A Dual-Target Strategy

Bacterial DNA replication is a complex process that requires the precise management of DNA supercoiling and the decatenation of newly replicated chromosomes. DNA gyrase introduces negative supercoils into the DNA, which is essential for relieving the torsional stress that builds up ahead of the replication fork.[1] Topoisomerase IV, on the other hand, is primarily responsible for separating the interlinked daughter chromosomes after replication, a process known as decatenation.[1]

This compound disrupts these processes by binding to the enzyme-DNA complex. This binding event stabilizes the transient covalent bond between the enzyme and the cleaved DNA, preventing the re-ligation of the DNA strands.[1] The accumulation of these stalled cleavage complexes blocks the progression of the replication fork and ultimately leads to the fragmentation of the bacterial chromosome, triggering cell death.

Quantitative Analysis of Enzyme Inhibition

The inhibitory activity of this compound against DNA gyrase and topoisomerase IV can be quantified by determining the 50% inhibitory concentration (IC50). These values represent the concentration of the drug required to inhibit 50% of the enzyme's activity in vitro.

| Bacterial Species | Enzyme | This compound IC50 (µg/mL) | Reference |

| Enterococcus faecalis | DNA Gyrase | 25.7 | [6] |

| Enterococcus faecalis | Topoisomerase IV | 19.1 | [6] |

Note: The provided IC50 values are from a specific study and may vary depending on the experimental conditions and the specific enzyme preparation used.

Experimental Protocols

DNA Gyrase Supercoiling Inhibition Assay

This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.

Materials:

-

Purified DNA gyrase (subunits A and B)

-

Relaxed pBR322 plasmid DNA

-

Assay Buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 1 mM ATP, 6.5% (w/v) glycerol, 0.1 mg/mL albumin)

-

This compound stock solution (dissolved in a suitable solvent like DMSO)

-

Agarose gel electrophoresis system

-

DNA staining agent (e.g., ethidium bromide)

Procedure:

-

Prepare reaction mixtures containing assay buffer, relaxed pBR322 DNA, and varying concentrations of this compound.

-

Initiate the reaction by adding a defined amount of DNA gyrase to each reaction mixture. A control reaction without the inhibitor should be included.

-

Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).[6]

-

Stop the reaction by adding a stop buffer (e.g., containing SDS and proteinase K, or a loading buffer with EDTA).

-

Analyze the DNA topology by agarose gel electrophoresis. Relaxed and supercoiled DNA will migrate at different rates.

-

Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.

-

Quantify the amount of supercoiled DNA in each lane to determine the extent of inhibition at each this compound concentration. The IC50 value is calculated as the concentration of this compound that results in 50% inhibition of supercoiling activity compared to the no-drug control.

Topoisomerase IV Decatenation Inhibition Assay

This assay assesses the ability of a compound to inhibit the decatenation of catenated kinetoplast DNA (kDNA) by topoisomerase IV.

Materials:

-

Purified topoisomerase IV (subunits ParC and ParE)

-

Kinetoplast DNA (kDNA)

-

Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 350 mM potassium glutamate, 5 mM MgCl2, 5 mM DTT, 1.5 mM ATP, 50 µg/mL albumin)[7]

-

This compound stock solution

-

Agarose gel electrophoresis system

-

DNA staining agent

Procedure:

-

Set up reaction mixtures containing assay buffer, kDNA, and a range of this compound concentrations.

-

Start the reaction by adding a defined amount of topoisomerase IV to each mixture. Include a no-inhibitor control.

-

Incubate the reactions at 37°C for a defined period (e.g., 30 minutes).[7]

-

Terminate the reactions with a stop solution.

-

Separate the decatenated minicircles from the catenated kDNA network using agarose gel electrophoresis. The catenated kDNA remains in the well, while the decatenated minicircles migrate into the gel.

-

Stain the gel and visualize the DNA.

-

The intensity of the decatenated minicircle bands is quantified to determine the level of inhibition. The IC50 is the this compound concentration that reduces the decatenation activity by 50%.

Development of Resistance: A Stepwise Process

Bacterial resistance to this compound and other fluoroquinolones primarily arises from mutations in the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE).[1] These mutations typically occur in specific regions of the genes known as the quinolone resistance-determining regions (QRDRs). The development of high-level resistance is often a stepwise process, with an initial mutation in the primary target enzyme followed by a secondary mutation in the other target.

References

- 1. What is the mechanism of this compound? [synapse.patsnap.com]

- 2. go.drugbank.com [go.drugbank.com]

- 3. researchgate.net [researchgate.net]

- 4. Gyrase and Topoisomerase IV: Recycling Old Targets for New Antibacterials to Combat Fluoroquinolone Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Targeting of DNA gyrase in Streptococcus pneumoniae by this compound: selective targeting of gyrase or topoisomerase IV by quinolones - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibitory Activities of Quinolones against DNA Gyrase and Topoisomerase IV of Enterococcus faecalis - PMC [pmc.ncbi.nlm.nih.gov]

- 7. inspiralis.com [inspiralis.com]

A Deep Dive into Sparfloxacin's Journey Through the Body: A Technical Guide to Tissue Distribution and Penetration

For researchers, scientists, and drug development professionals, understanding the tissue distribution and penetration of an antibiotic is paramount to predicting its efficacy. This in-depth technical guide provides a comprehensive overview of sparfloxacin's pharmacokinetic profile, with a focus on its concentration in various bodily tissues. The following sections detail quantitative data from key studies, the experimental protocols used to obtain this data, and visual representations of the methodologies.

Quantitative Analysis of this compound Tissue Distribution

This compound, a fluoroquinolone antibiotic, exhibits excellent penetration into a wide range of tissues, often achieving concentrations higher than those observed in plasma.[1] This characteristic is crucial for its effectiveness in treating infections seated in specific anatomical locations. The following tables summarize the quantitative data on this compound concentrations in various human and animal tissues from several key studies.

Respiratory Tissues

This compound demonstrates high concentrations in respiratory tissues, making it a viable option for treating lower respiratory tract infections.[2]

| Tissue | Species | Dose | Time Post-Dose | Mean Concentration | Tissue/Plasma Ratio | Reference |

| Bronchial Mucosa | Human | 400 mg loading dose, then 200 mg daily | 2.5 - 5 h | 4.4 µg/g | >1 | [2] |

| Epithelial Lining Fluid | Human | 400 mg loading dose, then 200 mg daily | 2.5 - 5 h | 15.0 µg/mL | >1 | [2] |

| Alveolar Macrophages | Human | 400 mg loading dose, then 200 mg daily | 2.5 - 5 h | 53.7 µg/g | >1 | [2] |

| Maxillary Sinus Mucosa | Human | 400 mg single dose | 2 - 5 h | 5.8 µg/g | ~9 | [2] |

| Lung | Rat | 10 mg/kg oral | 1 h | >1.32 µg eq/g | >1 | [3] |

Genitourinary Tissues

Studies in animal models have shown significant penetration of this compound into genitourinary tissues, suggesting its potential for treating infections in this system.

| Tissue | Species | Dose | Time Post-Dose | Mean AUC (0-24h) (mg/kg·h) | Tissue/Serum AUC Ratio | Reference |

| Prostate | Rat | 50 mg/kg oral | 1-24 h | 190 | ~6.8 | [2] |

| Infected Epididymis | Rat | 50 mg/kg oral | 1-24 h | 60 | ~2.1 | [2] |

| Non-infected Epididymis | Rat | 50 mg/kg oral | 1-24 h | 79 | ~2.8 | [2] |

| Infected Testis | Rat | 50 mg/kg oral | 1-24 h | 12 | <1 | [2] |

| Non-infected Testis | Rat | 50 mg/kg oral | 1-24 h | 9 | <1 | [2] |

Skin and Inflammatory Fluid

This compound effectively penetrates skin and inflammatory fluid, which is relevant for the treatment of skin and soft tissue infections.

| Tissue/Fluid | Species | Dose | Time Post-Dose | Mean Peak Concentration | Penetration (%) / Ratio | Reference |

| Skin | Human | 100 mg single oral dose | 4-5 h | 0.56 µg/g | Skin:plasma ratio 1.0-1.39 | [2] |

| Skin | Human | 200 mg single oral dose | 4-5 h | 0.82-1.31 µg/g | Skin:plasma ratio 1.0-1.39 | [2] |

| Cantharides-induced Inflammatory Fluid | Human | 400 mg single oral dose | 5 h | 1.3 µg/mL | 117% | [4] |

Other Tissues and Fluids

This compound's distribution extends to various other tissues and fluids, with the notable exception of the central nervous system where penetration is limited.

| Tissue/Fluid | Species | Information | Reference |

| Sputum, Pleural Fluid, Gynecological Tissues, Breast Milk, Otolaryngological Tissues | Human | High concentrations achieved | [2] |

| Saliva | Human | Salivary concentrations are 66-70% of plasma levels | [2] |

| Cerebrospinal Fluid (CSF) | Human | Limited penetration with CSF:plasma concentration ratios of 0.25 to 0.35 | [2] |

| Bile and Gallbladder | Human | Concentrations are 7.1 to 83-fold higher than concurrent serum levels | [2] |

| Heart, Kidney, Liver | Rat | High distribution, dependent on blood flow | [5] |

| Brain | Rat | Lower levels of radioactivity compared to plasma | [3] |

Experimental Protocols

The following sections provide detailed methodologies for key experiments cited in the quantitative data tables.

Quantification of this compound in Biological Samples

A common method for quantifying this compound in biological matrices is reverse-phase HPLC.

-

Sample Preparation (Plasma):

-

Sample Preparation (Tissues):

-

Tissue samples are accurately weighed and homogenized in a suitable buffer (e.g., sterile 0.9% NaCl saline).[5]

-

The homogenate is then sonicated to ensure complete cell lysis and release of the drug.[5]

-

Centrifugation is used to separate the tissue debris, and the supernatant containing the drug is collected for analysis.[5]

-

-

Chromatographic Conditions:

-

Column: A C18 column is typically used for separation.[6]

-

Mobile Phase: A mixture of an acidic buffer (e.g., phosphate buffer pH 2.5) and an organic solvent like acetonitrile is commonly employed.[6]

-

Flow Rate: A flow rate of around 1 mL/min is often used.[6]

-

Detection: UV detection at a wavelength of approximately 280-290 nm is suitable for this compound.[7]

-

Internal Standard: An internal standard, such as levofloxacin or genabilic acid, is used to improve the accuracy and precision of the quantification.[1][6]

-

ELISA provides a sensitive immunoassay-based method for this compound determination.[5]

-

Principle: A competitive ELISA format is typically used, where this compound in the sample competes with a this compound-protein conjugate for binding to a limited amount of anti-sparfloxacin antibody coated on a microplate.[5]

-

Procedure:

-

Microplates are coated with a this compound-protein conjugate.

-

Samples or standards containing this compound and a specific anti-sparfloxacin antibody are added to the wells.

-

After incubation, the wells are washed to remove unbound components.

-

A secondary antibody conjugated to an enzyme (e.g., HRP) that binds to the primary antibody is added.

-

After another incubation and washing step, a substrate for the enzyme is added, resulting in a colorimetric reaction.

-

The absorbance is measured, which is inversely proportional to the concentration of this compound in the sample.[5]

-

Animal Models for Tissue Distribution Studies

This model is used to assess the penetration of antibiotics into infected and non-infected male genital tissues.[2]

-

Induction of Epididymitis:

-

Male rats (e.g., Sprague-Dawley) are anesthetized.

-

A bacterial suspension (e.g., Escherichia coli) is injected into the vas deferens to induce infection in one epididymis.[2]

-

-

Drug Administration and Sample Collection:

-

After a set period to allow the infection to establish (e.g., 72 hours), a single oral dose of this compound is administered.[2]

-

At various time points post-dosing, animals are euthanized.

-

Blood samples are collected for serum separation.

-

Both infected and non-infected epididymides, testes, and the prostate gland are excised, weighed, and processed for drug concentration analysis.[2]

-

Human Studies of Tissue Penetration

This model allows for the in vivo assessment of drug penetration into an inflammatory exudate in human volunteers.[4]

-

Induction of Blisters:

-

A solution of cantharidin is applied to the skin of healthy volunteers, typically on the forearm, to induce the formation of sterile blisters.

-

-

Drug Administration and Sample Collection:

-

A single oral dose of this compound is administered to the volunteers.

-

At specified time intervals, samples of the inflammatory fluid from the blisters are collected using a sterile syringe.

-

Concurrent blood samples are also drawn to determine plasma concentrations.

-

Both inflammatory fluid and plasma samples are then analyzed for this compound content.[4]

-

Visualizing the Experimental Workflow

The following diagrams, generated using the DOT language, illustrate the workflows of the key experimental protocols described above.

References

- 1. mdpi.com [mdpi.com]

- 2. Tissue penetration of this compound in a rat model of experimental Escherichia coli epididymitis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Disposition and metabolism of [14C]this compound in the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Pharmacokinetics and inflammatory fluid penetration of this compound - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Simple and sensitive determination of this compound in pharmaceuticals and biological samples by immunoassay - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, this compound and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Sparfloxacin: A Technical Guide to Metabolism and Excretion Pathways

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the metabolic and excretory pathways of sparfloxacin, a fluoroquinolone antibiotic. The information is collated from peer-reviewed scientific literature to support research and development activities.

Executive Summary

This compound is primarily eliminated through a combination of hepatic metabolism and renal/biliary excretion. The principal metabolic transformation is a phase II conjugation reaction, specifically glucuronidation, which forms a this compound-glucuronide conjugate. This process avoids the cytochrome P450 (CYP) enzyme system, minimizing the potential for certain drug-drug interactions. The parent drug and its glucuronide metabolite are excreted via both urine and feces, with non-renal clearance being the predominant route of elimination.

Metabolism of this compound

The biotransformation of this compound in humans is limited, with the primary metabolic route being direct conjugation with glucuronic acid.[1][2]

Glucuronidation Pathway

This compound undergoes phase II metabolism to form an acyl glucuronide conjugate.[1] This reaction is catalyzed by UDP-glucuronosyltransferase (UGT) enzymes, which are primarily located in the liver. While specific studies pinpointing the exact UGT isoforms for this compound are not available, research on other fluoroquinolones strongly indicates the involvement of the UGT1A subfamily, particularly UGT1A1, UGT1A3, and UGT1A9, in their acyl glucuronidation.[3] The metabolism of this compound does not significantly involve or interfere with the cytochrome P450 enzyme system.[1]

References

Methodological & Application

Application Notes and Protocols for the Laboratory Synthesis of Sparfloxacin

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview and step-by-step protocols for the laboratory-scale synthesis of Sparfloxacin, a third-generation fluoroquinolone antibiotic. The described synthetic route is based on established chemical literature and provides a clear pathway for obtaining the target molecule.

Overview of the Synthetic Strategy

The synthesis of this compound is a multi-step process that begins with the formation of the core quinolone ring structure, followed by sequential modifications to introduce the necessary functional groups. The key steps involve:

-

Formation of the Quinolone Core: Starting from ethyl pentafluorobenzoylacetate, the quinolone ring is constructed through a series of reactions involving cyclization and the introduction of a cyclopropyl group at the N-1 position.

-

Introduction of the C-5 Amino Group: A protected amino group is introduced at the C-5 position, which is later deprotected.

-

Condensation with cis-2,6-Dimethylpiperazine: The final step involves the nucleophilic aromatic substitution of the fluorine atom at the C-7 position with cis-2,6-dimethylpiperazine to yield this compound.

Experimental Protocols

The following protocols detail the synthesis of key intermediates and the final product, this compound.

2.1. Synthesis of Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV) [1]

This protocol describes the formation of the core fluoroquinolone ring system.

-

Materials and Reagents:

-

Ethyl pentafluorobenzoylacetate (I)

-

Acetic anhydride

-

Ethyl orthoformate

-

Cyclopropylamine (II)

-

Diethyl ether

-

Sodium hydride (NaH)

-

Tetrahydrofuran (THF)

-

-

Procedure:

-

A mixture of ethyl pentafluorobenzoylacetate (I) and ethyl orthoformate in acetic anhydride is refluxed. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

After the reaction is complete, the solvent is removed under reduced pressure.

-

The resulting residue is dissolved in diethyl ether, and cyclopropylamine (II) is added dropwise at room temperature.

-

The mixture is stirred until the formation of the aminomethylene derivative (III) is complete (monitored by TLC).

-

The solvent is evaporated, and the crude product is dissolved in anhydrous THF.

-

Sodium hydride (NaH) is added portion-wise to the solution at 0 °C, and the mixture is then stirred at room temperature to effect cyclization.

-

Upon completion, the reaction is quenched by the slow addition of water.

-

The product is extracted with an organic solvent (e.g., ethyl acetate), and the organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo.

-

The crude product (IV) is purified by column chromatography or recrystallization.

-

2.2. Synthesis of Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (VII) [1]

This protocol details the introduction of the amino group at the C-5 position.

-

Materials and Reagents:

-

Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV)

-

Benzylamine (V)

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile

-

Palladium on carbon (Pd/C, 10%)

-

Ethanol

-

Hydrogen gas (H₂)

-

-

Procedure:

-

A mixture of compound (IV), benzylamine (V), and potassium carbonate (K₂CO₃) in acetonitrile is refluxed until the starting material is consumed (monitored by TLC).

-

The reaction mixture is cooled, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure to yield the crude benzylamino derivative (VI).

-

The crude compound (VI) is dissolved in ethanol, and 10% Pd/C is added.

-

The mixture is hydrogenated under a hydrogen atmosphere at a suitable pressure until the debenzylation is complete.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the crude product (VII).

-

Purification is achieved by column chromatography or recrystallization.

-

2.3. Synthesis of 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (VIII) [1][2]

This protocol describes the hydrolysis of the ethyl ester to the corresponding carboxylic acid.

-

Materials and Reagents:

-

Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (VII)

-

Sulfuric acid (H₂SO₄, concentrated)

-

Water

-

-

Procedure:

-

Compound (VII) is treated with hot concentrated sulfuric acid.

-

The reaction mixture is heated until the hydrolysis is complete (monitored by TLC or HPLC).

-

The mixture is then cooled and carefully poured onto ice.

-

The precipitated solid is collected by filtration, washed with cold water until the washings are neutral, and dried to afford the carboxylic acid (VIII).

-

2.4. Synthesis of this compound [1][3]

This is the final step in the synthesis, involving the condensation of the quinolone core with cis-2,6-dimethylpiperazine.

-

Materials and Reagents:

-

5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (VIII)

-

cis-2,6-Dimethylpiperazine (IX)

-

Dimethylformamide (DMF)

-

A suitable base (e.g., triethylamine or potassium carbonate)

-

-

Procedure:

-

A mixture of the carboxylic acid (VIII), cis-2,6-dimethylpiperazine (IX), and a base in DMF is heated.

-

The reaction is monitored by TLC or HPLC for the disappearance of the starting material.

-

After completion, the reaction mixture is cooled to room temperature and poured into water.

-

The precipitated product is collected by filtration, washed with water, and then with a suitable organic solvent (e.g., ethanol or diethyl ether) to remove impurities.

-

The crude this compound is purified by recrystallization from an appropriate solvent system.

-

Quantitative Data

The following table summarizes key quantitative data for the intermediates and the final product. Note that yields can vary depending on the specific reaction conditions and scale.

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Typical Yield (%) | Melting Point (°C) |

| Ethyl 5,6,7,8-tetrafluoro-1-cyclopropyl-4-oxo-1,4-dihydroquinoline-3-carboxylate (IV) | C₁₅H₁₁F₄NO₃ | 345.25 | 70-80 | Not readily available |

| Ethyl 5-amino-1-cyclopropyl-6,7,8-trifluoro-4-oxo-1,4-dihydroquinoline-3-carboxylate (VII) | C₁₅H₁₃F₃N₂O₃ | 342.27 | 80-90 (for debenzylation) | Not readily available |

| 5-amino-1-cyclopropyl-6,7,8-trifluoro-1,4-dihydro-4-oxo-3-quinolinecarboxylic acid (VIII) | C₁₃H₉F₃N₂O₃ | 314.22 | >90 (for hydrolysis) | Not readily available |

| This compound | C₁₉H₂₂F₂N₄O₃ | 392.40 | 41.5[3] | 263-265 |

Visualizations

4.1. Overall Synthetic Workflow of this compound

The following diagram illustrates the multi-step synthesis of this compound from ethyl pentafluorobenzoylacetate.

Caption: Synthetic pathway for this compound.

4.2. Logical Relationship of Key Intermediates

This diagram shows the progression from the starting material to the final product through key isolated intermediates.

Caption: Key intermediates in this compound synthesis.

References

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Quantification of Sparfloxacin in Human Plasma

Audience: Researchers, scientists, and drug development professionals.

Introduction

Sparfloxacin is a third-generation synthetic fluoroquinolone antibiotic known for its broad-spectrum activity against various bacterial pathogens.[1] Accurate determination of this compound concentrations in plasma is crucial for pharmacokinetic studies, therapeutic drug monitoring, and bioequivalence assessment. This application note details a robust, sensitive, and specific Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for the quantification of this compound in human plasma. The method has been validated according to the European Medicines Agency (EMA) guideline on bioanalytical method validation.[1]

Principle

This method utilizes RP-HPLC with UV detection to separate and quantify this compound from human plasma. Plasma samples are first deproteinized and then purified using Solid-Phase Extraction (SPE). Ciprofloxacin is used as an internal standard (IS) to ensure accuracy and precision. The separation is achieved on a C18 analytical column with an isocratic mobile phase, and detection is performed at a wavelength optimal for this compound.

Materials and Reagents

-

Standards: this compound (≥98.0% purity), Ciprofloxacin (Internal Standard, ≥98.0% purity)

-

Solvents: Acetonitrile (HPLC grade), Methanol (HPLC grade)

-

Reagents: Monopotassium phosphate, Acetic acid (10%), Sodium hydroxide (1N), HPLC-grade water

-

Plasma: Drug-free human plasma with heparin as an anticoagulant

-

SPE Cartridges: Oasis HLB 1cc, 30 mg cartridges or equivalent

Experimental Protocols

-

This compound Stock Solution (1 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of HPLC-grade water with the aid of 100 µL of 1N NaOH.

-

Internal Standard (Ciprofloxacin) Stock Solution (1 mg/mL): Prepare in the same manner as the this compound stock solution.

-

Working Standard Solutions: Prepare calibration curve (CC) and quality control (QC) working solutions by serially diluting the stock solutions with HPLC-grade water to achieve the desired concentrations.[1]

-

Calibration Standards: Spike 0.9 mL of drug-free plasma with 100 µL of the appropriate this compound working solution to obtain final concentrations of 0.2, 0.5, 1, 2, 5, and 10 µg/mL. The final IS concentration should be 2 µg/mL.[1]

-

Quality Control (QC) Samples: Prepare QC samples in plasma at four concentration levels:

The following workflow diagram illustrates the sample preparation process.

Caption: Plasma Sample Preparation and SPE Workflow.

-

Pipette 1 mL of plasma sample (standard, QC, or unknown) into a centrifuge tube.

-

Spike with the internal standard solution.

-

Add 1 mL of 10% acetic acid to deproteinize the sample.[1]

-

Vortex the mixture for 1 minute.

-

Centrifuge at 1620 g for 10 minutes.[1]

-

Condition an SPE cartridge with 1 mL of methanol followed by 1 mL of HPLC-grade water.[1]

-

Load the supernatant from the centrifuged sample onto the SPE cartridge.

-

Wash the cartridge twice with 1 mL of HPLC-grade water.[1]

-

Elute the analytes with 1 mL of the mobile phase.[1]

-

Inject 20 µL of the eluate into the HPLC system.[1]

The HPLC system parameters are summarized in the table below.

Table 1: Chromatographic Conditions

| Parameter | Setting |

|---|---|

| HPLC System | Agilent 1260 Infinity II or equivalent |

| Column | Xbridge BEH C18 (5 µm, 4.6 × 250 mm)[1] |

| Mobile Phase | Acetonitrile : Monopotassium Phosphate Buffer (1.36 g/L) (49:51, v/v)[1] |

| Flow Rate | 1.0 mL/min[2] |

| Injection Volume | 20 µL[1] |

| Column Temperature | Ambient (21-25 °C) |

| Detector | UV-Vis Detector |

| Wavelength | 298 nm (for this compound)[1] |

| Internal Standard | Ciprofloxacin |

| Run Time | ~10 minutes |

Method Validation

The method was validated for selectivity, linearity, accuracy, precision, recovery, and stability as per regulatory guidelines.[3]

Caption: Key Parameters for Method Validation.

The method demonstrated excellent linearity over the concentration range of 0.2 to 10 µg/mL.[1] The Lower Limit of Quantification (LLOQ) was established at 0.2 µg/mL, with acceptable precision and accuracy.[3]

Table 2: Calibration Curve Data

| Parameter | Result |

|---|---|

| Concentration Range | 0.2 - 10 µg/mL |

| Regression Equation | y = mx + c |

| Correlation Coefficient (r²) | ≥ 0.99[1] |

| LLOQ | 0.2 µg/mL |

The intra-day and inter-day precision and accuracy were evaluated at four QC levels. The results confirm the method's reproducibility and accuracy.

Table 3: Accuracy and Precision of the Method

| QC Level (µg/mL) | Intra-day Precision (%CV) | Intra-day Accuracy (%) | Inter-day Precision (%CV) | Inter-day Accuracy (%) |

|---|---|---|---|---|

| LLOQ (0.2) | < 20% | 80 - 120% | < 20% | 80 - 120% |

| Low (0.6) | < 15% | 85 - 115% | < 15% | 85 - 115% |

| Medium (3.0) | < 15% | 85 - 115% | < 15% | 85 - 115% |

| High (8.0) | < 15% | 85 - 115% | < 15% | 85 - 115% |

Note: Data represents typical acceptance criteria based on validation guidelines. Actual results from studies show precision (CV) ranging from 0.01% to 2.51% and accuracy from 87.0% to 114.2% for QC samples.[1]

The extraction recovery of this compound from plasma was determined by comparing the peak areas of extracted samples to those of unextracted standards.

Table 4: Recovery of this compound

| QC Level (µg/mL) | Mean Recovery (%) |

|---|---|

| Low (0.6) | > 85% |

| Medium (3.0) | > 85% |

| High (8.0) | > 85% |

The stability of this compound in plasma was assessed under various storage conditions to ensure sample integrity during handling and storage.

Table 5: Stability of this compound in Plasma

| Stability Condition | Duration | Result (Deviation %) |

|---|---|---|

| Freeze-Thaw | 3 Cycles (-20°C to RT) | Within ±15% |

| Short-Term (Bench-Top) | 24 hours at Room Temp. | Within ±15% |

| Long-Term | 30 days at -20°C | Within ±15% |

Note: Studies have demonstrated that this compound is stable under these conditions.[1]

Conclusion

The described HPLC method is simple, rapid, and reliable for the quantification of this compound in human plasma. The validation results demonstrate that the method possesses excellent linearity, precision, accuracy, and selectivity. The established protocol is well-suited for pharmacokinetic and clinical studies requiring the accurate measurement of this compound.

References

- 1. mdpi.com [mdpi.com]

- 2. Development and validation of a HPLC method for simultaneous quantitation of gatifloxacin, this compound and moxifloxacin using levofloxacin as internal standard in human plasma: application to a clinical pharmacokinetic study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Application Notes and Protocols for UV Spectrophotometric Analysis of Sparfloxacin

FOR RESEARCH AND DEVELOPMENT USE ONLY

Introduction

Sparfloxacin is a synthetic broad-spectrum fluoroquinolone antibacterial agent. It acts by inhibiting DNA gyrase and topoisomerase IV, enzymes essential for bacterial DNA replication, transcription, repair, and recombination. Accurate and reliable analytical methods are crucial for the quantitative determination of this compound in bulk drug and pharmaceutical dosage forms. UV-Visible spectrophotometry offers a simple, cost-effective, and rapid method for this purpose. These application notes provide detailed protocols and validation data for the analysis of this compound using UV spectrophotometry.

Principle of the Method

The quantitative determination of this compound by UV spectrophotometry is based on the measurement of its absorbance at a specific wavelength in the UV region. The concentration of the drug is proportional to its absorbance at the wavelength of maximum absorption (λmax), as described by the Beer-Lambert law.

Quantitative Data Summary

Several UV spectrophotometric methods have been developed and validated for the analysis of this compound. The following tables summarize the key quantitative parameters from various studies, providing a comparative overview of the different methodologies.

Table 1: Summary of UV Spectrophotometric Methods for this compound Analysis

| Method Description | Solvent/Diluent | λmax (nm) | Linearity Range (µg/mL) | Regression Equation | Correlation Coefficient (R²) |

| Hydrotropic Solubilization[1][2] | 20% Sodium Benzoate Solution | 292 | 2-20 | y = 0.5186x – 0.0132 | 0.9992 |

| Absorption Maxima Method[3] | Not Specified | 280 | 5-40 | Not Specified | Not Specified |

| First-Order Derivative Spectroscopy[3] | Not Specified | 267 | 5-40 | Not Specified | Not Specified |

| Area Under Curve (AUC) Method[3] | Not Specified | 296-298 | 5-40 | Not Specified | Not Specified |

| Method in Phosphate Buffer | Phosphate Buffer (pH 6.8) | 290 | 1-50 | Not Specified | Not Specified |

| Method in Borate Buffer | Borate Buffer (pH 9.0) | 290 | 1-50 | Not Specified | Not Specified |

| Method in Methanol:Water[4] | Methanol:Water (60:40 v/v) | 293 | 2-10 | Not Specified | 0.999 |

Table 2: Summary of Validation Parameters for this compound Analysis

| Method Description | LOD (µg/mL) | LOQ (µg/mL) | Accuracy (% Recovery) | Precision (%RSD) |

| Hydrotropic Solubilization[1][2] | Not Specified | Not Specified | Close to 100 | Low |

| Absorption Maxima Method[3] | Not Specified | Not Specified | 98.0 - 101.0 | < 2.0 |

| Method in Buffers (Phosphate & Borate) | Reported as sensitive | Reported as sensitive | 98.2 - 101.6 | < 1.3 |

| Method in Methanol:Water[4] | 0.070 | 0.213 | 98 - 100.9 | Not Specified |

Experimental Protocols

The following are detailed protocols for the UV spectrophotometric analysis of this compound, based on established and validated methods.

Protocol 1: Analysis using Hydrotropic Solubilization Agent[1][2][3]

This method utilizes a hydrotropic agent to enhance the aqueous solubility of this compound, avoiding the use of organic solvents.

1. Materials and Reagents:

-

This compound reference standard

-

Sodium Benzoate (AR Grade)

-

Distilled Water

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

2. Preparation of 20% Sodium Benzoate Solution (Hydrotropic Agent):

-

Dissolve 20 g of sodium benzoate in 100 mL of distilled water.

3. Preparation of Standard Stock Solution (1000 µg/mL):

-

Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and make up the volume with the 20% sodium benzoate solution.

4. Preparation of Working Standard Solution (100 µg/mL):

-

Pipette 10 mL of the standard stock solution into a 100 mL volumetric flask and dilute to the mark with distilled water.

5. Preparation of Calibration Curve:

-

Prepare a series of dilutions ranging from 2 to 20 µg/mL by pipetting appropriate aliquots of the working standard solution into 10 mL volumetric flasks and diluting with distilled water.

-

Measure the absorbance of each solution at 292 nm against a blank of 20% sodium benzoate solution diluted with distilled water.

-

Plot a calibration curve of absorbance versus concentration.

6. Analysis of Tablet Formulation:

-

Weigh and finely powder 20 tablets.

-

Accurately weigh a quantity of powder equivalent to 100 mg of this compound and transfer it to a 100 mL volumetric flask.

-

Add about 70 mL of 20% sodium benzoate solution and sonicate for 15 minutes.

-

Make up the volume with the same solution and filter through a Whatman filter paper.

-

Dilute the filtrate appropriately with distilled water to obtain a final concentration within the calibration range.

-

Measure the absorbance at 292 nm and determine the concentration from the calibration curve.

Protocol 2: Analysis using Methanol:Water Diluent[7]

This method employs a mixture of methanol and water as the solvent.

1. Materials and Reagents:

-

This compound reference standard

-

Methanol (HPLC Grade)

-

Distilled Water

-

UV-Visible Spectrophotometer

-

Volumetric flasks and pipettes

2. Preparation of Diluent (Methanol:Water 60:40 v/v):

-

Mix 600 mL of methanol with 400 mL of distilled water.

3. Preparation of Standard Stock Solution (100 µg/mL):

-

Accurately weigh 10 mg of this compound reference standard and transfer it to a 100 mL volumetric flask.

-

Dissolve and make up the volume with the diluent.

4. Preparation of Calibration Curve:

-

Prepare a series of dilutions ranging from 2 to 10 µg/mL by pipetting appropriate aliquots of the standard stock solution into 10 mL volumetric flasks and diluting with the diluent.

-

Measure the absorbance of each solution at 293 nm against the diluent as a blank.

-

Plot a calibration curve of absorbance versus concentration.

5. Analysis of Tablet Formulation:

-

Follow the sample preparation procedure as described in Protocol 1, using the methanol:water diluent instead of the hydrotropic solution.

-

Dilute the filtered sample solution with the diluent to obtain a concentration within the calibration range.

-

Measure the absorbance at 293 nm and calculate the drug content.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the UV spectrophotometric analysis of this compound.

Caption: Experimental workflow for this compound analysis.

Validation Parameters Relationship

The relationship between the key validation parameters according to ICH guidelines is depicted below.

Caption: ICH validation parameters relationship.

References

Application Notes and Protocols for Sparfloxacin Stock Solution Preparation and Stability

Audience: Researchers, scientists, and drug development professionals.

Introduction